3-Amino-4-formamido pyrazole is a heterocyclic organic compound that belongs to the pyrazole family, characterized by its unique amino and formamido functional groups. It has garnered interest in medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.
The compound is synthesized using several methods that involve different raw materials, including Malonamide nitrile and hydrazine hydrate, often under acidic conditions. The production methods have been documented in various patents, highlighting the compound's relevance in pharmaceutical applications .
3-Amino-4-formamido pyrazole is classified as a pyrazole derivative. Pyrazoles are five-membered aromatic compounds containing two adjacent nitrogen atoms. This specific compound falls under the category of heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 3-amino-4-formamido pyrazole can be achieved through a variety of methods:
The typical reaction conditions include heating the mixture to temperatures between 100-105 °C for specified durations, followed by cooling and further reactions involving sulfuric acid to form the final product. The yields reported in various studies range from 68% to over 90%, depending on the specific method employed .
The molecular formula of 3-amino-4-formamido pyrazole is with a molecular weight of approximately 175.15 g/mol. The structure features a pyrazole ring with an amino group at position 3 and a formamido group at position 4.
The chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
3-Amino-4-formamido pyrazole can participate in various chemical reactions:
Reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents that facilitate optimal yields and purities.
The mechanism by which 3-amino-4-formamido pyrazole exerts its effects is primarily linked to its role as an intermediate in drug synthesis. Its structure allows it to interact effectively with biological targets, potentially influencing metabolic pathways related to conditions such as gout or other metabolic disorders.
Research indicates that derivatives of this compound may exhibit significant pharmacological activities, though specific mechanisms remain an area for further investigation.
Relevant data indicate that while stable under standard laboratory conditions, precautions should be taken during handling due to potential hazards associated with reactive intermediates formed during synthesis .
3-Amino-4-formamido pyrazole serves several scientific uses:
The pyrazole scaffold entered medicinal chemistry in 1883 when Ludwig Knorr first synthesized it during quinolone synthesis attempts [5]. Natural pyrazole derivatives remained elusive until 1959, when 1-pyrazolyl-alanine was isolated from watermelon seeds, demonstrating early biological relevance [5] [8]. The specific derivative 3-amino-4-formamido pyrazole emerged as a critical intermediate in synthesizing allopurinol, a xanthine oxidase inhibitor approved for gout treatment in 1966 [1]. This compound’s hemisulfate salt (CN104926728A) became industrially significant due to its stability and high yield synthesis (>85%) from cyanoacetamide and triethyl orthoformate [1]. Contemporary drug discovery exploits pyrazole cores in FDA-approved drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer), establishing 3-amino-4-formamido pyrazole as a strategic precursor in heterocyclic drug synthesis [4] [9].
Table 1: Evolution of Key Pyrazole Derivatives in Drug Development
Year | Milestone Compound | Significance | Therapeutic Area |
---|---|---|---|
1883 | Pyrazole (Knorr synthesis) | First synthetic protocol established | Foundational chemistry |
1959 | 1-Pyrazolyl-alanine | First natural pyrazole isolated | Natural products research |
1966 | Allopurinol | Utilized 3-amino-4-formamido pyrazole intermediate | Gout treatment |
1990s | Celecoxib | COX-2 inhibitor with pyrazole core | Anti-inflammatory |
2011 | Crizotinib | ALK/ROS1 kinase inhibitor | Anticancer |
3-Amino-4-formamido pyrazole exhibits distinctive structural features that enable diverse reactivity:
Figure 1: Tautomeric Forms and Hydrogen Bonding in 3-Amino-4-formamido Pyrazole
Tautomer A: O=C(H)–N4–C4═C3–NH2 ↔ Tautomer B: HO–C=N–N4–C4–C3=NHHydrogen bonding: N–H···O=C (2.12 Å) stabilizes crystalline lattice
This scaffold serves as a multifunctional pharmacophore due to three modifiable sites:
Notably, 3-amino-4-formamido pyrazole is a key precursor for pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines – privileged scaffolds in kinase inhibitor design (e.g., Pirtobrutinib’s clinical use) [6] [9]. Its bioisosteric replacement potential for purine bases further enables nucleotide-mimetic drug development [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0